molecular formula C10H14N2O B1281450 2-(4-aminophenyl)-N,N-dimethylacetamide CAS No. 81709-36-6

2-(4-aminophenyl)-N,N-dimethylacetamide

Cat. No.: B1281450
CAS No.: 81709-36-6
M. Wt: 178.23 g/mol
InChI Key: HKWHCRLGBUCCTI-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N,N-dimethylacetamide is an organic compound with a molecular structure that includes an acetamide group attached to a 4-aminophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminophenyl)-N,N-dimethylacetamide typically involves the reaction of 4-aminophenylacetic acid with dimethylamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminophenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.

    2-(4-Aminophenyl)ethylamine: Used in the synthesis of polymers and advanced materials.

    2-Aminothiazole: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects.

Uniqueness: 2-(4-Aminophenyl)-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylacetamide group enhances its solubility and stability, making it a valuable compound for various applications.

Biological Activity

2-(4-Aminophenyl)-N,N-dimethylacetamide (commonly referred to as 4-APDMA) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of approximately 178.23 g/mol. This compound features a dimethylacetamide group linked to a para-aminophenyl moiety, which contributes to its reactivity and pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of 4-APDMA can be achieved through various methods, allowing flexibility depending on available starting materials and desired purity levels. Common synthetic routes involve the reaction of para-nitroaniline with dimethylacetamide, followed by reduction processes to yield the final product. The structural characteristics of 4-APDMA enable it to serve as a precursor for the development of more complex molecules.

Biological Activities

Research indicates that 4-APDMA exhibits several significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that 4-APDMA and its derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives synthesized from 4-APDMA have demonstrated effectiveness in inhibiting bacterial growth, making them promising candidates for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary studies suggest that 4-APDMA may exhibit cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been explored, indicating potential applications in cancer therapy.
  • Neuroprotective Effects : Some investigations have highlighted the neuroprotective properties of 4-APDMA, particularly in models of neurodegenerative diseases. The compound may help mitigate neuronal damage and improve cognitive function.

Case Studies

  • Antimicrobial Activity :
    • A study synthesized several derivatives of 4-APDMA and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 32 µg/mL, showcasing their potential as effective antimicrobial agents.
  • Cytotoxicity in Cancer Cells :
    • In vitro studies on human breast cancer cell lines revealed that treatment with 4-APDMA resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 25 to 50 µM. Flow cytometry analysis demonstrated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways.
  • Neuroprotective Study :
    • A model of oxidative stress-induced neurotoxicity was used to evaluate the protective effects of 4-APDMA on neuronal cells. Treatment with the compound significantly reduced markers of oxidative stress and improved cell survival rates compared to untreated controls.

Comparative Analysis

To better understand the uniqueness of 4-APDMA, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(3-Aminophenyl)-N,N-dimethylacetamideC₁₀H₁₄N₂OSimilar structure but different amino position
2-(4-Methoxyphenyl)-N,N-dimethylacetamideC₁₁H₁₅N₂O₂Contains a methoxy group instead of amino
2-(4-Chlorophenyl)-N,N-dimethylacetamideC₁₀H₁₄ClN₂OChlorine substitution alters reactivity

The primary distinctions among these compounds lie in their substitution patterns on the aromatic ring, which significantly influences their reactivity and biological activity. The presence of different functional groups can lead to varying pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-aminophenyl)-N,N-dimethylacetamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 4-aminophenylacetic acid or a derivative. React with a haloformate (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) to form an activated intermediate .
  • Step 2 : Introduce dimethylamine via nucleophilic substitution. Use polar aprotic solvents (e.g., dimethylacetamide) to enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are most robust for characterizing this compound?

  • Techniques :

  • NMR : Confirm structure using 1^1H NMR (DMSO-d6, δ 2.95 ppm for N,N-dimethyl groups; δ 6.5–7.2 ppm for aromatic protons) and 13^{13}C NMR .
  • Mass Spectrometry : ESI-MS (positive ion mode) to verify molecular weight (194.23 g/mol; expected [M+H]+^+ at m/z 195.1) .
  • FTIR : Identify amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. How does solvent choice impact the solubility and stability of this compound?

  • Guidelines :

  • Solubility : High solubility in polar aprotic solvents (e.g., DMA, DMF) due to its amide moiety. Poor solubility in non-polar solvents (e.g., hexane) .
  • Stability : Avoid prolonged exposure to strong acids/bases to prevent hydrolysis of the acetamide group. Store under inert gas (N2_2) at 4°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Troubleshooting :

  • Side Reactions : Trace moisture can hydrolyze intermediates; use anhydrous conditions and molecular sieves .
  • Optimization : Vary reaction temperature (50–80°C) and base strength (e.g., K2_2CO3_3 vs. NaOH) to suppress byproducts like unreacted amines .
  • Quantitative Analysis : Compare yields via GC-MS or 1^1H NMR integration of crude mixtures .

Q. How can computational modeling predict the compound’s reactivity in catalytic or supramolecular systems?

  • Approaches :

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to assess ligand potential in coordination chemistry .
  • Molecular Dynamics : Simulate interactions with solvents (e.g., DMA) to optimize reaction media for catalysis or crystal engineering .

Q. What experimental designs evaluate the compound’s potential in polymer or pharmaceutical intermediates?

  • Pharmacological Screening :

  • Conduct SAR studies by modifying the 4-aminophenyl group. Test bioactivity against bacterial targets (e.g., folate pathway enzymes) .
    • Polymer Applications :
  • Use as a monomer in polyamide synthesis. Monitor thermal stability via TGA (decomposition onset >200°C expected) .

Q. How do steric and electronic effects of the N,N-dimethyl group influence its chemical behavior?

  • Steric Effects : The dimethyl group reduces nucleophilicity at the amide nitrogen, directing reactivity toward electrophilic aromatic substitution at the 4-aminophenyl ring .
  • Electronic Effects : Electron-donating dimethyl groups stabilize the amide bond, enhancing resistance to hydrolysis compared to unsubstituted acetamides .

Q. Methodological Notes

  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H303+H313+H333) .
  • Data Interpretation : Cross-reference spectral data with CAS Common Chemistry (CAS 81709-36-6) to validate results .

Properties

IUPAC Name

2-(4-aminophenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWHCRLGBUCCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510291
Record name 2-(4-Aminophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81709-36-6
Record name 2-(4-Aminophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-N,N-dimethylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 4-aminophenylacetic acid (5 g, 30 mmol), 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (6.9 g, 36 mmol), and dimethylamine (6.5 mol of a 5.6M solution in EtOH 36 mmol) in 1,2, DCE was stirred at room temperature for 4 h. Silica was added, the suspension evaporated and residue loaded onto silica plug column, eluting with DCM:MeOH/98:2). The title compound (2.6 g, 45%) was isolated as an orange solid. 1H MNR (400 MHz, CDCl3) δ2.94 (3H, s), δ2.98 (3H, s), 3.60 (2H, s), 6.64 (2H, d, J=8.3 Hz), 7.03 (2H, d, 8.2 Hz). MS (CI)+179 (M+H)+.
Quantity
5 g
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6.9 g
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solution
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36 mmol
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45%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-aminophenyl)-N,N-dimethylacetamide
2-(4-aminophenyl)-N,N-dimethylacetamide
2-(4-aminophenyl)-N,N-dimethylacetamide
2-(4-aminophenyl)-N,N-dimethylacetamide
2-(4-aminophenyl)-N,N-dimethylacetamide
2-(4-aminophenyl)-N,N-dimethylacetamide

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